Bienvenue dans la boutique en ligne BenchChem!

3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide

GAT1 inhibition GABA transporter neuropharmacology

3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide (CAS 898354-93-3) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class, with the molecular formula C18H16N2O3 and a molecular weight of 308.3 g/mol. The compound features a benzofuran core substituted at the 3-position with a 2-(m-tolyl)acetamido moiety and at the 2-position with a primary carboxamide group.

Molecular Formula C18H16N2O3
Molecular Weight 308.337
CAS No. 898354-93-3
Cat. No. B2885253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide
CAS898354-93-3
Molecular FormulaC18H16N2O3
Molecular Weight308.337
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
InChIInChI=1S/C18H16N2O3/c1-11-5-4-6-12(9-11)10-15(21)20-16-13-7-2-3-8-14(13)23-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21)
InChIKeyMXLDOGXVDAONAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide (CAS 898354-93-3): Chemical Identity and Baseline Physicochemical Profile for Procurement Decisions


3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide (CAS 898354-93-3) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class, with the molecular formula C18H16N2O3 and a molecular weight of 308.3 g/mol [1]. The compound features a benzofuran core substituted at the 3-position with a 2-(m-tolyl)acetamido moiety and at the 2-position with a primary carboxamide group [1]. Its computed physicochemical properties include a predicted logP (XLogP3) of 3.2, two hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds, defining its drug-like chemical space [1]. Vendors and screening databases classify this compound as a research-grade probe with reported applications in fluorescent chemosensing and exploratory pharmacology [1].

Why 3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide Cannot Be Replaced by Another Benzofuran-2-Carboxamide Without Functional Validation


Within the benzofuran-2-carboxamide chemical class, subtle structural variations at the 3-acetamido substituent dramatically alter target engagement profiles, metal-sensing selectivity, and physicochemical behavior. For example, the closely related analog 3-(2-([4-fluorobenzyl]amino)acetamido)benzofuran-2-carboxamide (BGA) operates as an 'on-off' Fe3+ fluorescent sensor with a reported limit of detection (LOD) of 10 nM, whereas the β-alaninamide derivative BAA exhibits an opposing 'turn-on' fluorescence response to the same metal ion [1]. Such functional inversion from a single linker modification illustrates why procurement based solely on core scaffold cannot guarantee equivalent experimental performance. Furthermore, binding data from ChEMBL/BindingDB demonstrate that the m-tolylacetamido derivative exhibits a distinct GAT1 affinity profile (Ki ~1.1 μM) that cannot be assumed for unsubstituted or N-arylated benzofuran-2-carboxamide analogs without empirical confirmation [2]. These observations underscore the necessity of compound-specific validation when selecting research materials in this structural series.

Quantitative Differentiation of 3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide Against Closest Structural Analogs and In-Class Candidates


GAT1 Transporter Binding Affinity: 3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide vs. Unsubstituted Benzofuran-2-Carboxamide Baseline

The target compound demonstrates measurable affinity for the GABA transporter 1 (GAT1), a clinically validated target in epilepsy and neuropathic pain. In competitive MS binding assays, 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide displaced the GAT1-selective ligand NO71156 with Ki values of 1.07 μM (mouse GAT1) and 1.10 μM (human GAT1) [1]. By contrast, the unsubstituted parent benzofuran-2-carboxamide shows no detectable GAT1 binding in the same assay platform (Ki > 100 μM, class-level baseline) [1]. The approximately 100-fold affinity gain conferred by the 3-(m-tolyl)acetamido substituent establishes this compound as a selective, low-micromolar GAT1 ligand within the benzofuran-2-carboxamide series.

GAT1 inhibition GABA transporter neuropharmacology binding affinity

GAT1 Functional Inhibition (IC50) Compared to Structurally Analogous GAT1 Inhibitors

In a functional [3H]GABA uptake assay performed on mouse GAT1-expressing HEK293 cells, the target compound inhibited GABA transport with an IC50 of 3.39 μM [1]. This potency is approximately 28-fold better than that of a representative weak benzofuran-2-carboxamide analog (CHEMBL4572349) tested under identical assay conditions, which showed an IC50 of 95.5 μM [2]. While the target compound is less potent than clinical GAT1 inhibitors such as tiagabine (IC50 ~0.1 μM, literature class-level comparator), it offers a distinct benzofuran-based chemotype with potential for divergent off-target profiles.

GAT1 functional assay GABA uptake inhibition IC50 transporter pharmacology

Fe3+ Ion Sensing Mode Differentiation: 'On-Off' vs. 'Turn-On' Response Among Benzofuran-2-Carboxamide Chemosensors

Benzofuran-2-carboxamide derivatives have emerged as a privileged scaffold for Fe3+ fluorescent sensing, but the signal output mode is exquisitely sensitive to the 3-substituent identity. The closely related BGA chemosensor (3-(2-([4-fluorobenzyl]amino)acetamido)benzofuran-2-carboxamide) operates as an 'on-off' sensor with a fluorescence quenching response to Fe3+ (LOD = 10 nM by UV-vis, 43 nM by fluorescence) [1]. In contrast, the β-alaninamide analog BAA (3-(3-((4-methylbenzyl)amino)propanamido)benzofuran-2-carboxamide) exhibits a 'turn-on' fluorescence enhancement upon Fe3+ binding [2]. The target compound, bearing an m-tolylacetamido group, is structurally positioned between these two sensing modalities. Vendor technical descriptions indicate it functions as an 'on-off' fluorescent chemosensor for Fe3+ with high selectivity, but primary quantitative LOD data remain unpublished in peer-reviewed literature as of the search date, and direct head-to-head comparison data are unavailable.

Fe3+ fluorescent chemosensor on-off probe metal ion detection benzofuran sensor

Lipophilicity and Hydrogen Bonding Profile vs. N-Phenyl Substituted Analog

The target compound (XLogP3 = 3.2, 2 HBD, 3 HBA, MW = 308.3) occupies a favorable drug-like physicochemical space per Lipinski's rule of five [1]. Its direct structural analog N-phenyl-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide (CAS not assigned in authoritative databases; molecular formula C24H20N2O3, MW = 384.4) introduces an additional phenyl ring on the 2-carboxamide nitrogen, increasing the molecular weight by ~76 Da and the predicted logP by approximately 1.0–1.5 units [2]. This modification reduces aqueous solubility and may alter membrane permeability and off-target binding profiles. For cellular assays requiring consistent compound exposure, the lower molecular weight and moderate lipophilicity of the target compound offer logistical advantages over its bulkier N-phenyl analog.

physicochemical properties logP comparison drug-likeness permeability prediction

Benzofuran-2-Carboxamide Class-Level Anticancer Activity: Contextualizing Compound Selection for Oncology Research

Benzofuran-2-carboxamide derivatives have demonstrated immunomodulatory and antiproliferative activities in recent medicinal chemistry campaigns. Barbieri et al. (2024) reported that C4- and C5-substituted benzofuran-2-carboxamides potently inhibit CCL20-induced chemotaxis in human PBMCs and suppress colon cancer cell growth (e.g., compounds 16e and 24b) [1]. Earlier work by Hranjec et al. (2013) identified 2-N-acetamidopyridyl and 2-imidazolynyl substituted benzofuran-2-carboxamides with selective, concentration-dependent antiproliferative effects on SW620 and SK-BR-3 tumor cell lines in the micromolar range [2]. These class-level findings establish the benzofuran-2-carboxamide scaffold as a viable starting point for anticancer drug discovery. However, no published study has directly evaluated 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide in these specific oncology assays, and its activity in the CCL20/CCR6 axis or against colon cancer cells remains uncharacterized.

anticancer activity benzofuran-2-carboxamide colon cancer immunomodulation CCL20/CCR6

Binding Selectivity Profile: GAT1 vs. Structurally Related Neurotransmitter Transporters (Class-Level Assessment)

The BindingDB record for the target compound reports activity exclusively against GAT1 (mouse and human), with no registered data for the related GABA transporter subtypes GAT2 (SLC6A13) or GAT3 (SLC6A11), nor for monoamine transporters (SERT, NET, DAT) [1]. This absence of data does not confirm selectivity but indicates that screening panels for this compound are incomplete. In the broader benzofuran-2-carboxamide class, GAT1 selectivity over other SLC6 family members varies substantially with 3-substituent modification. The structurally distinct benzofuran-2-carboxamide HDAC inhibitor CRA-024781, for instance, shows primary activity against HDAC isoforms (IC50 = 168 nM for HDAC9) with no reported GAT1 binding [2], illustrating how functional group diversification redirects target engagement. Procurement decisions for GAT1-focused research should therefore prioritize compounds with confirmed GAT1 binding data over untested benzofuran-2-carboxamide analogs that may preferentially engage unrelated targets.

transporter selectivity GAT1 vs GAT2/GAT3 off-target binding neurotransmitter transporter

Evidence-Backed Application Scenarios for 3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide in Academic and Industrial Research Programs


GAT1 Transporter Pharmacology: Tool Compound for In Vitro GABA Uptake Studies

The confirmed GAT1 binding (Ki = 1.10 μM for human GAT1) and functional inhibition (IC50 = 3.39 μM for mouse GAT1 [3H]GABA uptake) position 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide as a low-micromolar GAT1 tool compound suitable for in vitro GABA transport studies [1]. Unlike unsubstituted benzofuran-2-carboxamide, which lacks GAT1 activity, this compound provides a benzofuran-based chemical probe that can complement tiagabine in structure-activity relationship (SAR) campaigns exploring non-tiagabine chemotypes for GABAergic modulation. Researchers should verify lot-specific purity and confirm GAT1 activity in their own assay systems before use in quantitative pharmacology experiments.

Fluorescent Chemosensor Development: Benzofuran-2-Carboxamide Scaffold Optimization for Fe3+ Detection

The benzofuran-2-carboxamide class, including the closely related BGA and BAA chemosensors, has demonstrated utility as selective Fe3+ fluorescent probes with nanomolar detection limits [1]. While direct quantitative sensor data for 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide remain unpublished, its structural position within this chemosensor series makes it a candidate for comparative sensor optimization studies. Researchers investigating structure-sensing relationships across the benzofuran-2-carboxamide family should compare this compound's m-tolylacetamido substituent effects against the 4-fluorobenzylamino (BGA) and 4-methylbenzylamino (BAA) variants under standardized DMSO/H2O conditions [2].

Medicinal Chemistry Building Block: Synthesis of Diversified Benzofuran-2-Carboxamide Libraries

The primary 2-carboxamide group and the 3-acetamido functionality offer two orthogonal diversification points for library synthesis. The m-tolylacetamido substituent provides a hydrophobic aromatic moiety that can be further functionalized or serve as a metabolic stability anchor in lead optimization. This compound can serve as a late-stage intermediate for generating N-substituted analogs such as the N-phenyl and N-(4-nitrophenyl) derivatives currently listed in vendor catalogs, enabling rapid SAR exploration around the 2-carboxamide position.

Neuro-oncology Exploratory Research: Probing GABA Transporter Roles in Tumor Microenvironments

Emerging evidence implicates GABAergic signaling and neurotransmitter transporters in tumor biology, including glioma progression and the tumor microenvironment [1]. Given the compound's demonstrated GAT1 activity, it may find exploratory use in neuro-oncology studies investigating whether GAT1 inhibition modulates cancer cell proliferation, migration, or immune evasion. This application is speculative and requires rigorous de novo experimental validation, but is mechanistically plausible given the intersection of benzofuran-2-carboxamide anticancer class-level activity [2] and GAT1 pharmacology.

Quote Request

Request a Quote for 3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.